1-[4-(Methoxycarbonyl)phenyl]urea

Physicochemical Characterization Quality Control Solid-State Properties

1-[4-(Methoxycarbonyl)phenyl]urea (CAS 30932-68-4), systematically named methyl 4-(carbamoylamino)benzoate, is a para-substituted phenylurea derivative bearing a methyl ester group on the aromatic ring. It is primarily utilized as a synthetic building block and intermediate within medicinal chemistry programs, particularly those exploring IL-8 receptor antagonism.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 30932-68-4
Cat. No. B13981686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Methoxycarbonyl)phenyl]urea
CAS30932-68-4
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)N
InChIInChI=1S/C9H10N2O3/c1-14-8(12)6-2-4-7(5-3-6)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
InChIKeyKGMJUOYXNFIYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Methoxycarbonyl)phenyl]urea (CAS 30932-68-4): Procurement-Grade Physicochemical and Structural Baseline


1-[4-(Methoxycarbonyl)phenyl]urea (CAS 30932-68-4), systematically named methyl 4-(carbamoylamino)benzoate, is a para-substituted phenylurea derivative bearing a methyl ester group on the aromatic ring . It is primarily utilized as a synthetic building block and intermediate within medicinal chemistry programs, particularly those exploring IL-8 receptor antagonism [1]. Its key predicted physicochemical properties include a melting point of 179–180 °C, a density of 1.315 g/cm³, and a pKa of 14.32, establishing the baseline identity for quality control upon procurement .

1-[4-(Methoxycarbonyl)phenyl]urea Substitution Risk: Why Simple Analogs Fail to Recapitulate Reactivity and Biological Profile


Phenylurea derivatives are not interchangeable building blocks due to the profound influence of aryl substitution patterns on reaction kinetics, crystallization behavior, and target engagement. Replacing the para-methoxycarbonyl group with a carboxylic acid (e.g., 4-ureidobenzoic acid) introduces a strong hydrogen-bond donor that drastically alters solubility, ionizability, and coupling efficiency in amidation reactions [1]. Conversely, omitting the ester entirely (e.g., simple phenylurea) eliminates a critical polar handle that has been shown to modulate pharmacokinetic properties in antagonist programs [2]. Nascent screening data from BindingDB similarly indicate that modifications to the ester moiety reduce affinity at relevant biological targets, underscoring that in-class substitution is unlikely to preserve functional performance [3].

Quantitative Differentiation Guide for 1-[4-(Methoxycarbonyl)phenyl]urea: Head-to-Head Evidence Against In-Class Alternatives


Melting Point as a Crystallinity and Purity Marker for 1-[4-(Methoxycarbonyl)phenyl]urea vs. 4-Ureidobenzoic Acid

The melting point of 1-[4-(Methoxycarbonyl)phenyl]urea is reported as 179–180 °C , compared to the significantly higher 280–285 °C (decomposition) reported for 4-ureidobenzoic acid (CAS 6306-25-8) . This lower, sharper melting range of the methyl ester provides a direct quality control metric for assessing purity and crystallinity, which is advantageous for solid-form screening in pre-formulation studies.

Physicochemical Characterization Quality Control Solid-State Properties

Ionization State and Hydrogen-Bonding Capacity of 1-[4-(Methoxycarbonyl)phenyl]urea Distinguishes It from Carboxylic Acid Analogs

The target compound exhibits a predicted pKa of 14.32 , indicating negligible acidic ionization under physiological conditions. In contrast, 4-ureidobenzoic acid possesses a carboxylic acid pKa of approximately 4.2 , rendering it predominantly anionic at pH 7.4. This difference in ionization state directly impacts passive membrane permeability and protein binding.

Pharmacophore Design Permeability Solubility-pH Profiling

Documented Utility as a Key Intermediate in IL-8 Antagonist Series Confers 1-[4-(Methoxycarbonyl)phenyl]urea a Defined Research Provenance

US Patent 6,211,373 explicitly describes the synthesis and use of N-[2-Hydroxy-4-(methoxycarbonyl)phenyl]-N'-phenyl urea, a closely related derivative of the target compound, as a representative IL-8 receptor antagonist [1]. The target compound serves as the direct precursor scaffold; no analogous use case is documented for the simple unsubstituted phenylurea (CAS 64-10-6) or 4-ureidobenzoic acid in this patent class. This provides the target compound with a traceable, patent-grounded research application that simpler phenylurea analogs lack.

IL-8 Receptor Antagonism Medicinal Chemistry Patent Intermediates

Hydrogen Bond Donor/Acceptor Profile of 1-[4-(Methoxycarbonyl)phenyl]urea Compared to N,N'-Diphenylurea Suggests Different Intermolecular Recognition

The target compound possesses 3 hydrogen bond acceptors and 2 hydrogen bond donors [1], while N,N'-diphenylurea (CAS 102-07-8) presents 2 acceptors and 2 donors [2]. The additional acceptor contributed by the ester carbonyl oxygen alters the hydrogen-bonding capacity and can influence crystal packing, solubility, and co-crystal formation propensities, which are critical considerations in solid-form development.

Crystal Engineering Solubility Hydrogen Bonding

Optimal Application Scenarios for Procuring 1-[4-(Methoxycarbonyl)phenyl]urea


Medicinal Chemistry Building Block for IL-8 Receptor Antagonist Programs

Based on its explicit use in US 6,211,373 , 1-[4-(Methoxycarbonyl)phenyl]urea is ideally suited as a key intermediate in the synthesis of phenylurea-based IL-8 receptor antagonists. Programs targeting chemokine-mediated inflammatory diseases should prioritize this scaffold over unsubstituted phenylurea to maintain fidelity to the pharmacophore defined in the patent literature.

Physicochemical Reference Standard for Neutral Methyl Ester Phenylurea Derivatives

The sharp melting point (179–180 °C) and high pKa (14.32) make this compound a reliable reference standard for calibrating purity assays and for use as a neutral control in ionization/permeability studies where charged analogs (e.g., 4-ureidobenzoic acid) would confound interpretation.

Supramolecular Chemistry and Co-Crystal Screening with Enhanced Acceptor Capacity

The three hydrogen bond acceptors identified in the target compound versus only two in N,N'-diphenylurea [1] support its selection for co-crystal screening campaigns that require additional acceptor sites for supramolecular synthon formation. This is particularly relevant for improving the solubility of poorly soluble active pharmaceutical ingredients through co-crystallization.

Library Design Enrichment for Urea Transporter or Soluble Epoxide Hydrolase Screening

Although definitive target engagement data remain limited, preliminary BindingDB records suggest that methyl-ester-substituted phenylureas can interact with urea transporters at micromolar concentrations (IC50 ~2.5 μM for a closely related analog) [2]. Procurement for focused library enrichment around urea-binding proteins is therefore a rational, evidence-informed application scenario.

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